molecular formula C25H22FN3O3S B2608138 5-[2-[3-(4-Fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethoxy]-2-methyl-3,4-dihydroisoquinolin-1-one CAS No. 850904-82-4

5-[2-[3-(4-Fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethoxy]-2-methyl-3,4-dihydroisoquinolin-1-one

Cat. No. B2608138
CAS RN: 850904-82-4
M. Wt: 463.53
InChI Key: YMMHRANYIBCBQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[2-[3-(4-Fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethoxy]-2-methyl-3,4-dihydroisoquinolin-1-one is a useful research compound. Its molecular formula is C25H22FN3O3S and its molecular weight is 463.53. The purity is usually 95%.
BenchChem offers high-quality 5-[2-[3-(4-Fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethoxy]-2-methyl-3,4-dihydroisoquinolin-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[2-[3-(4-Fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethoxy]-2-methyl-3,4-dihydroisoquinolin-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Potential

Research has highlighted the synthesis and evaluation of novel compounds with structures related to the specified compound for their anticancer activities. For example, novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure were synthesized using a one-pot three-component method. These compounds were evaluated for antitumor activities against several cancer cell lines, including A549 (human lung adenocarcinoma), HeLa (human cervical carcinoma), MCF-7 (human breast cancer), and U2OS (human osteosarcoma), with some compounds showing moderate to high levels of antitumor activities. The mechanism of action for one of the representative compounds indicated cell cycle arrest and apoptosis in HeLa cells (Fang et al., 2016).

Antimicrobial Activity

Another area of research involves the evaluation of related compounds for their potential anti-inflammatory and analgesic activities, as well as their antimicrobial efficacy. For instance, novel 4(3H)-quinazolinone derivatives were synthesized and screened for potential anti-inflammatory and analgesic activity, showcasing the diversity in the application of such compounds (Farag et al., 2012).

Crystal Packing and Weak Interactions

Studies also delve into the crystal packing and weak interactions in derivatives of 1,2-diaryl-1,2,3,4-tetrahydroisoquinoline, exploring the influence of "organic fluorine" on crystal packing. These insights are vital for understanding the molecular interactions and stability of such compounds (Choudhury et al., 2003).

Novel Synthetic Routes and Biological Activities

Furthermore, research has been conducted on the synthesis of novel fluorine-containing derivatives bearing different pharmacophores and heterocyclic systems like quinazolinone along with 4-thiazolidinone. These compounds were synthesized to act as potential antimicrobial agents and evaluated for their in vitro antimicrobial activity against various bacteria and fungi, highlighting the compound's versatility and potential as a bioactive molecule (Desai et al., 2013).

properties

IUPAC Name

5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethoxy]-2-methyl-3,4-dihydroisoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FN3O3S/c1-28-12-11-18-19(25(28)31)4-2-5-22(18)32-15-24(30)29-21(16-7-9-17(26)10-8-16)14-20(27-29)23-6-3-13-33-23/h2-10,13,21H,11-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMMHRANYIBCBQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1=O)C=CC=C2OCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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